molecular formula C32H64O3 B102412 (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid CAS No. 18951-35-4

(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid

Cat. No. B102412
CAS RN: 18951-35-4
M. Wt: 496.8 g/mol
InChI Key: CUEQHYJSSUSIFI-FIRIVFDPSA-N
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Description

(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid, commonly known as 3-hydroxy-2-tetradecyloctadecanoic acid (3HOTE), is a type of fatty acid that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is complex and not fully understood. However, it is believed that (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid acts by regulating the expression of certain genes involved in lipid metabolism and inflammation. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid may act by modulating the activity of certain enzymes involved in lipid metabolism and oxidative stress.

Biochemical And Physiological Effects

(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to have a number of biochemical and physiological effects, including promoting lipid oxidation, reducing inflammation, modulating immune function, and reducing oxidative stress. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to have potential anti-tumor properties, although more research is needed to fully understand this effect.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid in lab experiments is its unique chemical structure, which allows for precise control over experimental conditions. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is relatively easy to synthesize and has a wide range of potential applications in scientific research. However, there are also limitations to using (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid in lab experiments, including the need for specialized equipment and expertise, as well as potential safety concerns.

Future Directions

There are many potential future directions for research on (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. One area of research that holds promise is in the development of new therapies for lipid metabolism disorders, such as obesity and diabetes. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid may have potential applications in the treatment of inflammatory diseases, such as arthritis and asthma. Finally, further research is needed to fully understand the anti-tumor properties of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid and its potential use in cancer therapy.
Conclusion:
In conclusion, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is a unique fatty acid with potential applications in a wide range of scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid and its role in promoting human health and well-being.

Synthesis Methods

(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to create (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid from other compounds, while enzymatic synthesis uses enzymes to catalyze the synthesis of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. Microbial synthesis involves the use of microorganisms, such as bacteria or fungi, to produce (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. Each method has its advantages and disadvantages, and the choice of synthesis method will depend on the specific research application.

Scientific Research Applications

(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of lipid metabolism, where (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to play a role in regulating lipid metabolism and promoting lipid oxidation. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been studied for its potential anti-inflammatory and anti-tumor properties, as well as its role in modulating immune function and oxidative stress.

properties

CAS RN

18951-35-4

Product Name

(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid

Molecular Formula

C32H64O3

Molecular Weight

496.8 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid

InChI

InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31,33H,3-29H2,1-2H3,(H,34,35)/t30-,31-/m1/s1

InChI Key

CUEQHYJSSUSIFI-FIRIVFDPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCC)C(=O)O)O

SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O

Other CAS RN

18951-35-4

synonyms

corynomycolic acid

Origin of Product

United States

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